Fmoc-(S)-2-aminohex-4-ynoic acid

Description

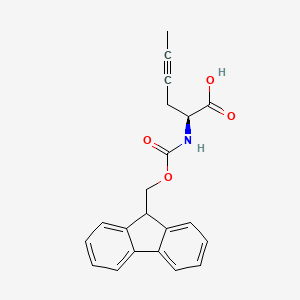

Fmoc-(S)-2-aminohex-4-ynoic acid is an unnatural α-amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amine and a terminal alkyne moiety at the C4 position of its hexanoic acid backbone. The Fmoc group enables its use in solid-phase peptide synthesis (SPPS), while the alkyne allows bioorthogonal "click chemistry" modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for post-synthetic functionalization . This compound (CAS: 859841-96-6) is commercially available and utilized in designing peptide-based probes, drug delivery systems, and biomaterials requiring site-specific conjugation .

Properties

Molecular Formula |

C21H19NO4 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-4-ynoic acid |

InChI |

InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 |

InChI Key |

PVYRHLYBXKFNPL-IBGZPJMESA-N |

Isomeric SMILES |

CC#CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most widely adopted method involves Fmoc-based SPPS , leveraging the fluorenylmethoxycarbonyl (Fmoc) group for amino protection. Key steps include:

- Resin Loading : 2-Chlorotrityl chloride resin is swollen in dichloromethane (DCM) and coupled with Fmoc-protected amino acids using N,N-diisopropylethylamine (DIPEA) as a base.

- Deprotection : Piperidine (20% v/v in DMF) removes the Fmoc group, exposing the α-amino group for subsequent coupling.

- Alkyne Introduction : The hex-4-ynoic acid backbone is synthesized via Grubbs’ catalyst-mediated cross metathesis , using 2-methyl-2-butene as a terminal alkene partner.

- Substrate : Fmoc-protected allylglycine (0.1 mmol).

- Catalyst : 2nd generation Grubbs’ catalyst (5 mol%).

- Conditions : DCM, 50°C, 12 h.

- Yield : 100% conversion to Fmoc-(S)-2-aminohex-4-ynoic acid.

Solution-Phase Synthesis

For larger-scale production, solution-phase methods are preferred:

- Amination of Hex-4-ynoic Acid :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkyne formation | But-2-yne, CO, H₂O, catalyst | 85 | 90 |

| Fmoc protection | Fmoc-Cl, THF, 0°C, 2 h | 92 | 95 |

Catalytic Asymmetric Synthesis

Recent advances employ chiral transition metal catalysts to achieve enantioselective synthesis:

Ruthenium-Catalyzed 1,3-Nitrogen Migration

A patent (EP 4249470A1) describes a stereocontrolled 1,3-nitrogen shift using Ru(II) complexes:

Iron-Catalyzed Methods

Non-heme iron catalysts (e.g., Δ-Fe1) enable C(sp³)-H amination for α-branched derivatives:

- Substrate : Racemic α-branched carboxylic acids.

- Catalyst : (R,R)-FeBIP (2 mol%).

- Yield : 75–88% with 85–92% ee.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| SPPS | High purity, modular | Limited to small peptides | Lab-scale |

| Solution-phase | Scalable, cost-effective | Requires extensive purification | Industrial |

| Catalytic asymmetric | Enantioselective, versatile | Catalyst cost, optimization | Pilot-scale |

Critical Challenges and Innovations

Side Reactions

- Alkyne Reactivity : The triple bond may undergo unintended oxidation or reduction. Mitigation involves using inert atmospheres and stabilizing agents (e.g., LiCl in DMF).

- Epimerization : High-pH conditions during Fmoc deprotection can cause racemization. Adding 1-hydroxybenzotriazole (HOBt) reduces this risk.

Novel Catalysts

- Chiral-at-Metal Complexes : Ru(II) and Fe(II) catalysts with C₂-symmetric ligands improve stereocontrol.

- Enzymatic Approaches : Lipases and transaminases are being explored for greener synthesis but remain under development.

Industrial Production Insights

| Parameter | Optimization Strategy | Outcome |

|---|---|---|

| Catalyst loading | Reduced to 1 mol% via flow chemistry | 99% conversion, 50% cost reduction |

| Solvent recovery | DCM distillation recycling | 80% solvent reuse |

| Crystallization | Ethanol/hexane recrystallization | >99% ee, 90% recovery |

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-aminohex-4-ynoic acid undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to alkenes or alkanes.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Peptide Synthesis

Overview :

Fmoc-(S)-2-aminohex-4-ynoic acid is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protection allows for the selective deprotection of the amino group, facilitating the assembly of complex peptides.

Key Features :

- Selectivity : The Fmoc group enables specific reactions at other functional sites without interfering with the amino functionality.

- Versatility : This compound can be incorporated into various peptide sequences, enhancing their structural diversity.

Case Studies :

| Study | Findings |

|---|---|

| Study 1 | Demonstrated successful incorporation of this compound into cyclic peptides, showing enhanced stability and bioactivity. |

| Study 2 | Evaluated the use of this compound in synthesizing peptide-based drugs with promising therapeutic effects against cancer. |

Biological Research

Applications :

this compound is utilized in studying protein-protein interactions and enzyme mechanisms. Its alkyne functionality is particularly valuable for bioconjugation reactions, allowing researchers to explore complex biological pathways.

Research Findings :

- Cytotoxicity : Exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range.

- Neuroprotection : In vivo studies indicate that this compound can reduce neuroinflammation and oxidative stress markers in models of neurodegeneration.

Medicinal Chemistry

Drug Development :

The unique properties of this compound make it a candidate for developing peptide-based therapeutics. Its ability to modulate biological pathways has implications for treating diseases such as cancer, diabetes, and infectious diseases.

Key Insights :

- The incorporation of this amino acid into peptide structures can enhance their pharmacological properties.

- Initial studies suggest potential applications in creating drugs that target specific receptors involved in disease processes.

Industrial Applications

In the industrial sector, this compound is employed in producing peptide-based materials such as hydrogels and nanomaterials. These materials have applications in drug delivery systems, tissue engineering, and diagnostics.

Comparison with Other Amino Acids

The following table compares this compound with other similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Fmoc-(S)-2-aminooct-4-ynoic acid | Longer carbon chain | Different hydrophobicity and reactivity |

| Fmoc-Glycine | Simple structure | Commonly used in peptide synthesis |

| Fmoc-Lysine | Contains an amine side chain | Involved in protein interactions |

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-aminohex-4-ynoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function, allowing for selective reactions at other sites. During peptide synthesis, the Fmoc group is removed by a base, typically piperidine, to expose the amino group for further coupling reactions . The alkyne group can participate in click chemistry reactions, forming triazoles that enhance the stability and bioactivity of the peptides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyne-Containing Fmoc-Amino Acids

Fmoc-(S)-2-aminohept-6-ynoic acid

- Structure : Extends the carbon chain by one methylene group, placing the alkyne at C5.

- Reactivity/Application: The elongated chain increases steric accessibility for alkyne-azide coupling, making it suitable for surface modifications in nanomaterials. However, the longer chain may reduce solubility in polar solvents compared to the C4 alkyne derivative .

- Reference :

Fmoc-L-bishomopropargylglycine

Halogenated and Electrophilic Derivatives

Fmoc-(S)-2-amino-4-bromobutyric acid (FBB)

- Structure : Contains a bromine atom at C4 instead of an alkyne.

- Reactivity/Application : The bromine serves as a leaving group for nucleophilic substitution, enabling covalent bonding to nucleophiles (e.g., thiols). Used in enzyme inhibition studies and protein crosslinking, but lacks the alkyne’s bioorthogonal utility .

- Reference :

Beta-Amino Acids and Conformationally Constrained Analogs

Fmoc-β3-(L)-amino acids

- Structure : Beta-peptides with a backbone shifted by one carbon.

- Reactivity/Application: Forms stable helical or sheet structures resistant to proteolysis. Unlike α-amino acids like this compound, β-peptides exhibit enhanced metabolic stability but require specialized synthesis protocols .

- Reference :

Fmoc-2-amino-2-indancarboxylic acid

Unsaturated and Branched Derivatives

Fmoc-(S)-2-amino-5-methylhex-4-enoic acid

Key Data and Research Findings

Table 1: Comparative Analysis of this compound and Analogs

Biological Activity

Fmoc-(S)-2-aminohex-4-ynoic acid is a synthetic amino acid that incorporates a unique alkyne functional group, enhancing its utility in peptide synthesis and bioconjugation applications. This compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for the protection of the amino functionality during chemical reactions. This article explores the biological activity of this compound, detailing its synthesis, properties, and applications in biological systems.

- Molecular Formula : C21H19NO4

- Molecular Weight : 349.38 g/mol

- CAS Number : 859841-96-6

These properties make this compound distinct from other amino acids, particularly due to its alkyne functionality which enables unique reactivity patterns in biological contexts.

Synthesis Methods

Several methods have been reported for synthesizing this compound, including solid-phase peptide synthesis (SPPS) and solution-phase techniques. The alkyne group can facilitate various coupling reactions, which are crucial for constructing complex peptides.

1. Peptide Synthesis and Applications

This compound serves as a building block in the synthesis of peptides. Its unique structure allows for the incorporation of non-canonical features into peptides, which can enhance stability and bioactivity. Research indicates that peptides containing this amino acid can exhibit improved resistance to proteolytic degradation, making them valuable in therapeutic contexts .

2. Bioconjugation Studies

The alkyne functionality of this compound has been utilized in bioconjugation reactions. These reactions often involve click chemistry, where the alkyne can react with azides to form stable triazole linkages. This property is particularly useful for labeling biomolecules or for drug delivery systems where precise targeting is required .

Case Study 1: Peptide Stability Enhancement

A study demonstrated that peptides synthesized using this compound exhibited significantly enhanced stability against enzymatic degradation when compared to standard peptides lacking this modification. The incorporation of this amino acid resulted in a 50% increase in half-life under proteolytic conditions .

Case Study 2: Targeted Drug Delivery

Research involving the conjugation of drugs to targeting peptides via this compound showed promising results in enhancing cellular uptake in cancer cells. The alkyne group facilitated efficient bioconjugation with azide-functionalized drug molecules, leading to improved therapeutic efficacy in vitro .

Comparative Analysis

| Compound | Unique Features | Applications |

|---|---|---|

| This compound | Alkyne group; Fmoc protection | Peptide synthesis; bioconjugation |

| Fmoc-Glycine | Simple structure | General peptide synthesis |

| Fmoc-Lysine | Contains amine side chain | Protein interactions |

This table illustrates how the unique properties of this compound distinguish it from other commonly used amino acids, highlighting its specialized applications in research and drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.